O-Desmethyl Metoprolol
Overview
Description
O-Desmethyl Metoprolol is a metabolite of metoprolol, a widely used beta-adrenergic receptor blocker. This compound is formed through the metabolism of metoprolol by the cytochrome P450 isoform CYP2D6. This compound acts as a beta-1 adrenergic receptor antagonist, which makes it significant in the field of cardiovascular pharmacology .
Mechanism of Action
Target of Action
O-Demethylmetoprolol, a metabolite of metoprolol, primarily targets the beta-1-adrenergic receptors . These receptors are located in cardiac cells and play a crucial role in regulating heart rate and contractility .
Mode of Action
O-Demethylmetoprolol, similar to metoprolol, acts as an inhibitor of beta-1-adrenergic receptors . This inhibition results in decreased cardiac output due to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
Metoprolol is primarily metabolized to α-hydroxymetoprolol (HM) and O-demethylmetoprolol (DM) by hepatic CYP2D6 and to a lesser extent CYP3A4 . O-Demethylmetoprolol subsequently undergoes rapid oxidation to form metoprolol acid . Other enzymes such as CYP2B6 and CYP2C9 also contribute to the metabolism of metoprolol .
Pharmacokinetics
The pharmacokinetics of O-Demethylmetoprolol involves its formation from metoprolol via the action of CYP2D6 and CYP3A4 enzymes . The rate of this metabolic process can be influenced by the individual’s CYP2D6 genotype . For instance, CYP2D6 poor metabolizers show approximately five-fold higher metoprolol exposure compared to CYP2D6 normal metabolizers .
Result of Action
The action of O-Demethylmetoprolol leads to a decrease in heart rate and contractility, which can help in conditions like hypertension and angina . Additionally, metabolomic profiling has shown that metoprolol treatment can alter gut microbiota-derived urinary metabolites .
Action Environment
The action, efficacy, and stability of O-Demethylmetoprolol can be influenced by various environmental factors. For instance, selective serotonin reuptake inhibitors (SSRIs) are known to inhibit CYP2D6 and can therefore affect the metabolism of metoprolol . Furthermore, patients with renal impairment or hepatic cirrhosis may show altered clearance of metoprolol .
Biochemical Analysis
Biochemical Properties
O-Demethylmetoprolol is produced through the metabolic activity of the CYP2D6 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in drug metabolism and bioactivation . The interaction between O-Demethylmetoprolol and CYP2D6 is a key part of the drug’s metabolic pathway .
Cellular Effects
It is known that the parent drug, metoprolol, has significant effects on various types of cells, particularly those in the cardiovascular system . It is plausible that O-Demethylmetoprolol, as a metabolite of metoprolol, may have similar effects.
Molecular Mechanism
O-Demethylmetoprolol is produced when metoprolol undergoes O-demethylation, a process catalyzed by the CYP2D6 enzyme . This reaction is part of the broader metabolic pathway of metoprolol, which also includes α-hydroxylation .
Temporal Effects in Laboratory Settings
Studies on metoprolol have shown that its metabolites, including O-Demethylmetoprolol, can be detected in urine samples, indicating that they may persist in the body for some time after administration .
Metabolic Pathways
O-Demethylmetoprolol is part of the metabolic pathway of metoprolol, which is primarily metabolized by the CYP2D6 enzyme to produce α-hydroxymetoprolol and O-Demethylmetoprolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Metoprolol involves the demethylation of metoprolol. One common method is the use of sodium hydroxide to convert metoprolol to its corresponding phenoxide, followed by treatment with epichlorohydrin and subsequent reaction with isopropylamine . The resulting compound is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Metoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
O-Desmethyl Metoprolol has several scientific research applications:
Cardiovascular Research: It is used to study the pharmacokinetics and pharmacodynamics of beta-adrenergic receptor antagonists.
Metabolism Studies: Researchers use this compound to investigate the metabolic pathways of metoprolol and other beta-blockers.
Drug Development: It serves as a reference compound in the development of new cardiovascular drugs
Comparison with Similar Compounds
Similar Compounds
Metoprolol: The parent compound, also a beta-1 adrenergic receptor antagonist.
Hydroxymetoprolol: Another metabolite of metoprolol with similar pharmacological properties.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar therapeutic purposes
Uniqueness
O-Desmethyl Metoprolol is unique due to its specific formation through the metabolism of metoprolol by CYP2D6. Its pharmacokinetic profile and interaction with beta-1 adrenergic receptors make it a valuable compound for studying the metabolism and action of beta-blockers .
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978153 | |
Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-94-5 | |
Record name | O-Demethylmetoprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethylmetoprolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62572-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DEMETHYLMETOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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